REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)=O)=[CH:5][CH:4]=1.Cl.[NH2:20][OH:21].[OH-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([C:7](=[N:20][OH:21])[C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
242 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the obtained mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
After two or three hours, the ethanol was distilled off in vacuo
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
a saline solution was added
|
Type
|
EXTRACTION
|
Details
|
by extracting with chloroform
|
Type
|
WASH
|
Details
|
The chloroform phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling the chloroform off, the residue
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(C2=CC=C(C=C2)OC)=NO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |